molecular formula C10H13N3S B1483778 3-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propan-1-amine CAS No. 1871717-73-5

3-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B1483778
CAS No.: 1871717-73-5
M. Wt: 207.3 g/mol
InChI Key: HSFLSPYSRZSMAI-UHFFFAOYSA-N
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Description

3-(4-(Thiophen-2-yl)-1H-pyrazol-1-yl)propan-1-amine is an intriguing chemical compound known for its diverse applications in both research and industry. This compound consists of a thiophene ring and a pyrazole ring connected via a propylamine linker. These structural components confer unique reactivity and potential biological activities to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propan-1-amine typically involves multiple steps One common approach starts with the formation of the pyrazole ring through cyclization reactions involving suitable precursors such as hydrazines and 1,3-dicarbonyl compounds Subsequently, the thiophene ring can be introduced through cross-coupling reactions like Suzuki or Heck coupling, using thiophene derivatives

Industrial Production Methods

On an industrial scale, the production of this compound may employ continuous flow synthesis for increased efficiency and scalability. Optimized conditions involving catalysts and reagents are crucial to enhance yield and purity. Typical reaction parameters include controlled temperatures, solvent systems, and reaction times to achieve optimal results.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Thiophen-2-yl)-1H-pyrazol-1-yl)propan-1-amine undergoes various chemical reactions, such as:

  • Oxidation: : Can be oxidized to form sulfoxides or sulfones under appropriate conditions.

  • Reduction: : Reduction reactions can target nitro groups or other reducible functional groups within the compound.

  • Substitution: : The amine group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Methanol, dichloromethane, dimethyl sulfoxide.

Major Products Formed

Major products from these reactions include sulfoxides, sulfones, amine derivatives, and potentially heterocyclic compounds with modifications on the thiophene or pyrazole rings.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propan-1-amine serves as a building block for constructing complex molecules, useful in material science and catalysis research.

Biology

Biologically, this compound is explored for its potential pharmacological properties, particularly in the context of enzyme inhibition and receptor modulation.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for therapeutic potential against various diseases, including cancer and inflammatory disorders.

Industry

Industrially, it finds applications in developing new materials with unique electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism by which 3-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propan-1-amine exerts its effects involves interactions at the molecular level with specific targets:

  • Enzyme inhibition: : It may act as a competitive inhibitor for certain enzymes, blocking substrate access.

  • Receptor modulation: : The compound can bind to specific receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

When comparing 3-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propan-1-amine with similar compounds, several unique features stand out:

  • Thiophene derivatives: : Such as 3-(2-thiophenyl)-1-propylamine, which lacks the pyrazole ring and therefore has different reactivity and applications.

  • Pyrazole derivatives: : Compounds like 1-phenyl-3-(propylamino)pyrazole, which do not have the thiophene ring, demonstrating different biological activities and synthetic utility.

Similar Compounds

  • 3-(2-Thiophenyl)-1-propylamine

  • 1-Phenyl-3-(propylamino)pyrazole

  • 3-(Thiophen-2-yl)-1H-pyrazole

In essence, this compound stands out for its multifaceted applications and distinctive reactivity, making it a valuable compound in various fields of scientific research and industrial applications.

Properties

IUPAC Name

3-(4-thiophen-2-ylpyrazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c11-4-2-5-13-8-9(7-12-13)10-3-1-6-14-10/h1,3,6-8H,2,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFLSPYSRZSMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN(N=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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